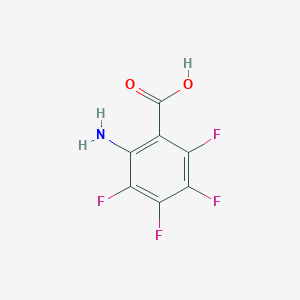

2-Amino-3,4,5,6-tetrafluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,4,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSGPAMLXMBLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350820 | |

| Record name | 2-Amino-3,4,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1765-42-0 | |

| Record name | 2-Amino-3,4,5,6-tetrafluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,4,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,4,5,6-tetrafluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,4,5,6-tetrafluorobenzoic acid, a fluorinated anthranilic acid derivative, is a compound of significant interest in medicinal chemistry and materials science. The presence of a tetrafluorinated benzene ring, an amino group, and a carboxylic acid moiety imparts unique electronic and steric properties, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides an in-depth exploration of the key physical characteristics of this compound, grounded in established scientific principles and experimental methodologies.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its fundamental identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1765-42-0 | [1] |

| Molecular Formula | C₇H₃F₄NO₂ | [1][2] |

| Molecular Weight | 209.10 g/mol | [1][2] |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)F)F)N)C(=O)O | [1] |

| InChI Key | CNSGPAMLXMBLNA-UHFFFAOYSA-N | [3] |

Crystalline Structure and Solid-State Properties

The arrangement of molecules in the solid state dictates several macroscopic properties, including melting point and solubility.

Crystal System: this compound crystallizes in a triclinic system. This crystal structure is characterized by three unequal axes and three unequal angles, indicating a low degree of symmetry. The asymmetric unit of the crystal contains four independent yet conformationally similar molecules. The solid-state structure is stabilized by a network of intermolecular interactions, including O-H···O hydrogen bonds between the carboxylic acid groups, as well as N-H···O and N-H···F hydrogen bonds involving the amine group. These interactions lead to the formation of one-dimensional ribbon-like structures within the crystal lattice.[4]

Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid and for designing thermal processes.

| Property | Value |

| Melting Point | 141-143 °C |

Experimental Rationale: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range. The accepted method for determining the melting point of a powdered solid is the capillary melting point technique.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of fluorine atoms within the molecule.

¹H NMR: In a suitable deuterated solvent such as DMSO-d₆, the proton NMR spectrum is expected to show two main signals:

-

A broad singlet corresponding to the two protons of the amine (-NH₂) group. The chemical shift of this signal can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

A broad singlet for the acidic proton of the carboxylic acid (-COOH) group, typically found at a downfield chemical shift (>10 ppm). This signal is also subject to exchange and may not always be observed.

¹³C NMR: The carbon NMR spectrum will provide signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating nature of the amino group. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (typically >165 ppm). The aromatic carbons will appear in the region of approximately 110-150 ppm, with their specific shifts dictated by the substitution pattern.

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. For this compound, four distinct signals are expected for the four non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms will provide valuable information about their relative positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, broadened due to hydrogen bonding.

-

N-H Stretch: Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹ are expected for the symmetric and asymmetric N-H stretching vibrations of the primary amine group.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹, are indicative of C-F stretching vibrations.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorption maxima related to π-π* transitions of the aromatic system, influenced by the amino and carboxyl substituents.

Physicochemical Properties

Solubility

The solubility of a compound is a critical factor in its application, particularly in drug development and formulation.

| Solvent | Qualitative Solubility |

| Water | Insoluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Rationale: The principle of "like dissolves like" is a guiding tenet for predicting solubility. This compound has both polar (amino and carboxylic acid groups) and nonpolar (tetrafluorinated aromatic ring) character. Its insolubility in water can be attributed to the dominant hydrophobic nature of the highly fluorinated ring. In contrast, it is soluble in polar organic solvents like methanol, ethanol, and DMSO, which can engage in hydrogen bonding with the amino and carboxylic acid groups, thereby overcoming the lattice energy of the solid.

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

| Property | Predicted Value |

| pKa | 3.27 ± 0.10 |

Experimental Rationale: The pKa of a carboxylic acid can be determined experimentally through potentiometric titration or spectrophotometric methods. The electron-withdrawing nature of the four fluorine atoms on the aromatic ring is expected to increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.2), leading to a lower pKa value. The predicted pKa of approximately 3.27 reflects this inductive effect.

Safety and Handling

As a chemical intermediate, proper handling and storage procedures are essential to ensure safety.

Hazard Identification:

Recommended Handling Procedures:

-

Use in a well-ventilated area.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound. A solid understanding of its molecular structure, crystalline nature, spectroscopic signatures, and physicochemical characteristics is crucial for its successful application in scientific research and development. The interplay of the tetrafluorinated aromatic ring with the amino and carboxylic acid functional groups results in a unique set of properties that make this compound a versatile tool for the synthesis of advanced molecules. Researchers and professionals are encouraged to consider these properties when designing experiments, developing synthetic routes, and formulating new products based on this valuable chemical entity.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Xu, W., Liao, X., Xu, S., Diao, J., Du, B., Zhou, X., & Pan, S. (2011). 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1732.

- Amerigo Scientific. This compound.

- SynQuest Laboratories, Inc. Safety Data Sheet: 2-Amino-3,4-difluorobenzoic acid. (2016).

Sources

- 1. This compound | C7H3F4NO2 | CID 688185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 1765-42-0 [sigmaaldrich.com]

- 4. 2-Amino-3,4,5,6-tetrafluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

An In-depth Technical Guide to 2-Amino-3,4,5,6-tetrafluorobenzoic Acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3,4,5,6-tetrafluorobenzoic acid (also known as tetrafluoroanthranilic acid), a fluorinated aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. The dense fluorine substitution on the aromatic ring imparts unique electronic properties that modulate the reactivity of the amino and carboxylic acid functionalities, making it a valuable building block for advanced chemical entities. This document details the compound's chemical and physical properties, provides a validated synthesis protocol via the Hofmann rearrangement, explores its structural characteristics through crystallographic data, and discusses its reactivity and potential applications, particularly as a precursor to specialized coupling reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated scaffold.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature. The core structure consists of a benzoic acid scaffold where the four hydrogen atoms on the benzene ring (positions 3, 4, 5, and 6) are replaced by fluorine atoms, with an amino group at the 2-position. This heavy fluorination dramatically influences the molecule's electronic landscape and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Tetrafluoroanthranilic acid, 3,4,5,6-Tetrafluoroanthranilic acid | [1] |

| CAS Number | 1765-42-0 | [1][2] |

| Molecular Formula | C₇H₃F₄NO₂ | [1][2] |

| Molecular Weight | 209.10 g/mol | [1][2] |

| Appearance | Pale yellow crystals | |

| Melting Point | Information not consistently available in public sources. | |

| Molecular Structure | PubChem |

Synthesis and Purification

The most reliable method reported for the synthesis of this compound is via a Hofmann rearrangement of a suitable precursor, 2-carboxy-3,4,5,6-tetrafluorobenzamide. This reaction facilitates the conversion of a primary amide into a primary amine with the loss of one carbon atom.

Synthesis Protocol: Hofmann Rearrangement

This protocol is adapted from the experimental details provided in the crystallographic study of the title compound.

Starting Material: 2-carboxy-3,4,5,6-tetrafluorobenzamide. Reagents: Potassium hydroxide (KOH), Bromine (Br₂), Water, Hydrochloric acid (HCl).

Step-by-Step Methodology:

-

Preparation of Hypobromite Solution: In a suitable reaction vessel, dissolve 39.2 g of KOH in 356 mL of distilled water with stirring. To this solution, add 11.3 g of bromine and stir for 30 minutes to generate the potassium hypobromite solution in situ.

-

Addition of Amide: Add 70 mmol of 2-carboxy-3,4,5,6-tetrafluorobenzamide to the stirred hypobromite solution.

-

Reaction: Allow the reaction to proceed for 30 minutes at 293 K (20 °C).

-

Heating: Heat the reaction mixture to a temperature between 363 K and 368 K (90-95 °C) and maintain this temperature for 4 hours.

-

Cooling and Work-up: Cool the mixture to room temperature and allow it to stand for 48 hours.

-

Acidification and Precipitation: Add 100 mL of water to the mixture. Cool the solution in an ice-water bath and carefully adjust the pH to 1 by adding concentrated hydrochloric acid.

-

Isolation: Stir the resulting suspension and then collect the yellow solid precipitate by filtration. This yields this compound with a reported yield of 94%.

-

Purification (for Crystallization): The crude product can be further purified by recrystallization. Pale yellow crystals suitable for X-ray analysis have been grown by slow evaporation from a methanol solution at room temperature.

Causality and Insights:

-

The Hofmann rearrangement is a classic and robust method for synthesizing primary amines from primary amides. The use of bromine and a strong base (KOH) generates the hypobromite, which is the active halogenating agent.

-

The reaction proceeds through the formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate intermediate. Subsequent hydrolysis of the isocyanate and decarboxylation yields the final amine product with one fewer carbon atom than the starting amide.

-

Heating the reaction mixture is crucial to drive the rearrangement and subsequent hydrolysis to completion.

-

Acidification is necessary to protonate the carboxylate and the newly formed amine, causing the product to precipitate out of the aqueous solution due to its lower solubility in acidic water.

Caption: Workflow for the synthesis of this compound.

Structural Elucidation

X-ray Crystallography

The definitive three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction.[3] The study reveals several key structural features:

-

The asymmetric unit of the crystal contains four independent but conformationally similar molecules.

-

There is evidence of both intramolecular and intermolecular hydrogen bonding. An intramolecular N-H···O hydrogen bond exists between one of the amine hydrogens and the carbonyl oxygen of the carboxylic acid group.

-

Intermolecularly, the molecules form ribbon-like structures along the a-axis through a network of O-H···O hydrogen bonds between carboxylic acid groups and N-H···F associations.[3]

| Crystallographic Data | |

| CCDC Number | 834527 |

| DOI | 10.5517/ccx0d7j |

| Source | The Cambridge Structural Database |

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely available in public databases. However, based on the known structure and data from analogous fluorinated aromatic compounds, the expected spectral characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should feature a broad singlet for the two protons of the amino (-NH₂) group and another broad singlet for the acidic proton of the carboxylic acid (-COOH) group. The chemical shifts of these protons would be highly dependent on the solvent and concentration. There are no aromatic C-H protons on the ring.

-

¹³C NMR: The ¹³C NMR spectrum would be more complex. Seven distinct carbon signals are expected: one for the carboxylic acid carbon and six for the aromatic carbons. The four fluorine-bearing aromatic carbons will appear as complex multiplets due to C-F coupling. The two carbons bonded to the amino and carboxyl groups will also show coupling to the adjacent fluorine atoms.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is predicted to be the most complex and informative for structural confirmation. Due to the four chemically non-equivalent fluorine atoms on the aromatic ring, four distinct signals are expected. Each signal would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with the other fluorine nuclei on the ring (ortho, meta, and para F-F couplings). The chemical shifts would fall within the typical range for aromatic C-F bonds.

-

Infrared (IR) Spectroscopy: An ATR-IR spectrum is available on PubChem.[1] Key expected absorptions include:

-

Broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

-

N-H stretching vibrations from the primary amine, appearing as two bands in the 3300-3500 cm⁻¹ region.

-

A strong C=O stretch from the carboxylic acid carbonyl group around 1700 cm⁻¹.

-

C-N stretching and N-H bending vibrations in the 1500-1650 cm⁻¹ range.

-

Strong C-F stretching vibrations characteristic of fluoroaromatic compounds, typically found in the 1100-1400 cm⁻¹ region.

-

-

Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 209. Key fragmentation pathways would likely involve the loss of small molecules:

-

Loss of H₂O (m/z = 191)

-

Loss of OH (m/z = 192)

-

Loss of COOH (m/z = 164), leading to a tetrafluoroaniline radical cation.

-

Decarboxylation (loss of CO₂), leading to a peak at m/z = 165, corresponding to the tetrafluoroaniline fragment.

-

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by the interplay between its three key components: the aromatic amine, the carboxylic acid, and the perfluorinated ring.

-

Acidity and Basicity: The four strongly electron-withdrawing fluorine atoms significantly increase the acidity of the carboxylic acid group compared to non-fluorinated benzoic acid. Conversely, the same inductive effect drastically reduces the basicity and nucleophilicity of the 2-amino group, as the lone pair on the nitrogen is delocalized to a lesser extent into the electron-deficient aromatic ring.

-

Amide Bond Formation: The reduced nucleophilicity of the amino group makes it a weaker participant in reactions. However, the carboxylic acid group can be readily activated for amide bond formation using standard peptide coupling reagents (e.g., carbodiimides like DCC or EDC, or uronium/phosphonium salts like HATU or PyBOP). The high acidity of the carboxylic acid facilitates its activation. When reacting with other amines, this activated acid derivative will readily form amide bonds.

Sources

A Comprehensive Technical Guide to 2-Amino-3,4,5,6-tetrafluorobenzoic Acid (CAS No. 1765-42-0) for Advanced Research and Drug Development

Disclaimer: This document is intended for informational purposes for research, scientists, and drug development professionals. All laboratory work should be conducted in accordance with institutional safety protocols and with reference to the latest safety data sheets.

Foreword: The Strategic Advantage of Polysubstituted Fluorinated Aromatics

In the landscape of modern chemical synthesis, fluorinated molecules represent a cornerstone of innovation, particularly within the pharmaceutical and materials science sectors. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly alter their physicochemical and biological properties, leading to enhanced metabolic stability, increased binding affinity, and improved thermal and oxidative resistance. Among the vast array of fluorinated building blocks, 2-Amino-3,4,5,6-tetrafluorobenzoic acid stands out as a uniquely versatile intermediate. Its tetrafluorinated aromatic ring, coupled with the ortho-disposed amino and carboxylic acid functionalities, offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in cutting-edge research, designed to empower researchers and developers to harness its full potential.

Section 1: Core Characteristics and Physicochemical Profile

A comprehensive understanding of the intrinsic properties of this compound is paramount for its effective utilization in synthetic chemistry.

Nomenclature and Structural Identifiers

-

Systematic IUPAC Name: this compound[1]

-

Common Synonyms: Tetrafluoroanthranilic acid, 3,4,5,6-Tetrafluoroanthranilic acid, 6-Amino-2,3,4,5-tetrafluorobenzoic acid[1]

-

CAS Number: 1765-42-0[1]

-

Molecular Formula: C₇H₃F₄NO₂[1]

-

Molecular Weight: 209.10 g/mol [1]

-

SMILES: C1(=C(C(=C(C(=C1F)F)F)F)N)C(=O)O[1]

-

InChI Key: CNSGPAMLXMBLNA-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white to light yellow crystalline powder | Commercial Supplier Data |

| Melting Point | 178-182 °C | Commercial Supplier Data |

| Solubility | Soluble in many organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water. | General Chemical Knowledge |

| pKa | Not readily available, but the electron-withdrawing effects of the fluorine atoms are expected to increase the acidity of the carboxylic acid and decrease the basicity of the amine compared to anthranilic acid. | Chemical Principles |

Section 2: Spectroscopic Signature for Structural Elucidation

The unequivocal identification and purity assessment of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of this molecule. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of information.

-

¹H NMR: The proton NMR spectrum is relatively simple. It will exhibit a broad singlet corresponding to the two amine (NH₂) protons and another singlet for the carboxylic acid (-COOH) proton. The chemical shifts of these exchangeable protons are highly dependent on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum will show seven distinct resonances corresponding to the seven carbon atoms in the molecule. The carbon signals will exhibit complex splitting patterns due to coupling with the fluorine atoms (C-F coupling).

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a key identifier. Due to the molecule's symmetry, two distinct signals are expected for the four fluorine atoms, appearing as complex multiplets. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum are highly characteristic of the substitution pattern on the fluorinated ring.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid.

-

C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-F stretching: Strong, characteristic absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z of approximately 209. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Section 3: Synthesis and Derivatization Protocols

The synthesis of this compound can be approached through several routes, with the choice of method often depending on the available starting materials and desired scale.

Synthesis via Hofmann Rearrangement (Self-Validating Protocol)

A reliable method for the preparation of this compound is the Hofmann rearrangement of 2-carboxy-3,4,5,6-tetrafluorobenzamide.

Experimental Workflow for Hofmann Rearrangement

Caption: Synthesis of this compound via Hofmann rearrangement.

Detailed Step-by-Step Protocol:

-

Preparation of the Reagent Solution: In a suitable reaction vessel, dissolve potassium hydroxide in distilled water with stirring. Cool the solution in an ice-water bath and slowly add bromine. Allow the mixture to stir until the bromine has completely dissolved.

-

Addition of the Starting Material: To the cold hypobromite solution, add 2-carboxy-3,4,5,6-tetrafluorobenzamide in portions while maintaining the temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a short period, then gradually warm it to a higher temperature (e.g., 90-100 °C) and maintain for several hours.

-

Expertise & Experience: The Hofmann rearrangement is a classic method for converting amides to amines with one fewer carbon atom. The highly fluorinated ring is stable under these reaction conditions.

-

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 1, which will precipitate the product.

-

Trustworthiness: The acidification step is critical to neutralize the reaction mixture and protonate the amino and carboxylate groups, leading to the precipitation of the zwitterionic product.

-

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as a methanol/water mixture.

Synthesis via Nucleophilic Aromatic Substitution (A Comparative Approach)

While the Hofmann rearrangement is effective, a more direct route involves the nucleophilic aromatic substitution of a pentafluorinated precursor. The synthesis of the isomeric 4-amino-2,3,5,6-tetrafluorobenzoic acid from pentafluorobenzoic acid and ammonia has been reported.[2] A similar approach can be envisioned for the synthesis of the 2-amino isomer, although the regioselectivity may be influenced by the reaction conditions.

Logical Flow for Nucleophilic Aromatic Substitution

Caption: General scheme for the synthesis of fluorinated polyimides.

Section 5: Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Material Safety Data Sheet (MSDS) before handling this compound.

Section 6: Conclusion and Future Perspectives

This compound is a valuable and versatile building block for advanced chemical synthesis. Its unique electronic and steric properties, conferred by the dense fluorine substitution, provide a powerful tool for the design of novel pharmaceuticals and high-performance materials. While its full potential is still being explored, the established synthetic routes and the clear rationale for its use in medicinal chemistry and materials science suggest a bright future for this compound. As the demand for more sophisticated and effective molecules continues to grow, we can expect to see this compound play an increasingly important role in the development of next-generation technologies.

References

- PrepChem. Synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid.

- Misra, A. K., et al. Synthesis and properties of some new fluorine-containing polyimides. Polymer, 1992, 33(5), 1078-1082.

- PubMed. 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid.

- Guo, W., et al. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(7), o1732.

- The Royal Society of Chemistry. Supporting information.

- Reddy, D. S., et al. Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 2006, 44(16), 4783-4793.

- Govindarajan, N., & Kalyanasundaram, S. Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine, 2000, 44(3), 490-493.

- PubChem. This compound.

- MDPI. Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents.

- ResearchGate. Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide.

- PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.

- Garg Lab - UCLA. Patents & Products.

- UCL. Chemical shifts.

- MDPI. Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores.

- ResearchGate. Synthesis and characterization of soluble fluorine-containing polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene.

- Regulations.gov. Sumihiro NOMURA eta!. Patent No.

- Beilstein Journals. 19F NMR as a tool in chemical biology.

- ScienceDirect. Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy.

- University of Wisconsin-Madison. Fluorine NMR.

- NMR Solutions. 19F NMR Reference Standards.

- Google Patents. ( 12 ) United States Patent.

- Google Patents. US6316498B1 - Fluorine-containing amino acid derivatives.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid, with a Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,4,5,6-tetrafluorobenzoic acid, also known as tetrafluoroanthranilic acid, is a fluorinated aromatic compound with significant applications in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-donating amino group and electron-withdrawing fluorine atoms on the benzene ring, make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a detailed examination of this compound, with a particular emphasis on its melting point, a critical parameter that influences its purity, stability, and formulation.

Physicochemical Properties of this compound

The physical and chemical characteristics of a compound are dictated by its molecular structure. In this compound, the interplay between the amino, carboxylic acid, and tetrafluorinated phenyl moieties governs its behavior.

| Property | Value | Source |

| CAS Number | 1765-42-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₃F₄NO₂ | [1][4][5] |

| Molecular Weight | 209.1 g/mol | [1] |

| Melting Point | 141-143 °C | [2][3][6][7] |

| Boiling Point | 292.8 ± 40.0 °C at 760 mmHg | [3][6] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [3][8] |

| Storage Temperature | 4°C, protect from light | [3] |

The Significance of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For this compound, the sharp melting point range of 141-143 °C is indicative of a high degree of purity.[2][3][6][7] A broad melting range, conversely, would suggest the presence of impurities, which can significantly impact the outcome of chemical reactions and the pharmacological activity of synthesized compounds.

The melting point is a direct reflection of the strength of the intermolecular forces within the crystal lattice. In the case of this compound, these forces include hydrogen bonding between the amino and carboxylic acid groups, as well as dipole-dipole interactions arising from the highly polarized C-F bonds. These strong interactions must be overcome for the compound to melt, hence its relatively high melting point.

Experimental Determination of Melting Point: A Standardized Protocol

The accurate determination of the melting point is a fundamental procedure in chemical analysis. The following protocol outlines a standard method for this measurement.

Objective: To accurately determine the melting point range of a sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus (e.g., Electrothermal Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Carefully pack the dry powder into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the initial temperature of the apparatus to approximately 20 °C below the expected melting point (around 120 °C).

-

Set the heating rate to a slow and steady ramp, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

-

Melting Point Determination:

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the entire sample has completely melted (the completion of melting).

-

The recorded temperature range between the onset and completion of melting is the melting point range of the sample.

-

-

Verification:

-

Perform the measurement in triplicate to ensure reproducibility and accuracy.

-

Compare the experimental value to the literature value (141-143 °C) to assess the purity of the sample.

-

Caption: Workflow for the experimental determination of the melting point of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[2]

-

Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[2]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

-

Disposal: Dispose of contents/container in accordance with local regulations.[2]

-

A full Safety Data Sheet (SDS) should always be consulted before handling this compound.[2]

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable synthon in drug discovery. The presence of the tetrafluorinated ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of the carboxylic acid and amino groups. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, it has been used as an intermediate in the synthesis of various bioactive molecules.

Conclusion

The melting point of this compound is a key physicochemical parameter that provides insights into its purity and the nature of its intermolecular forces. An accurate understanding and determination of this property are essential for its successful application in research and drug development. This guide has provided a comprehensive overview of the melting point of this important fluorinated compound, along with a standardized protocol for its measurement and crucial safety information, to support the work of scientists and researchers in the field.

References

- This compound - Amerigo Scientific. (n.d.). Amerigo Scientific.

- Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1511. [Link]

- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- This compound | C7H3F4NO2 | CID 688185. (n.d.). PubChem.

- This compound | 1765-42-0 | C7H3F4NO2. (n.d.). Appchem.

- Synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid. (n.d.). PrepChem.com.

- 2-氨基-3,4,5,6-四氟苯甲酸| 1765-42-0. (n.d.). M-reagent.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 1765-42-0 [sigmaaldrich.com]

- 4. This compound | C7H3F4NO2 | CID 688185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. appchemical.com [appchemical.com]

- 6. CAS:1765-42-0 FT-0633826 this compound Product Detail Information [finetechchem.com]

- 7. 2-氨基-3,4,5,6-四氟苯甲酸 - CAS号 1765-42-0 - 摩熵化学 [molaid.com]

- 8. calpaclab.com [calpaclab.com]

2-Amino-3,4,5,6-tetrafluorobenzoic acid solubility data

An In-Depth Technical Guide to the Solubility of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid

Abstract

Solubility is a critical determinant in the field of drug development, influencing a compound's bioavailability and therapeutic efficacy. This guide provides a comprehensive examination of this compound, a compound of interest in medicinal chemistry. In the absence of extensive public data, this document establishes a foundational framework for determining its solubility. We will delve into the theoretical principles governing its solubility based on its unique molecular structure, present a detailed experimental protocol for its empirical determination, and offer insights into the analysis of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this and similar fluorinated compounds.

Theoretical Considerations: A Molecular Portrait

The solubility of this compound is governed by a complex interplay of its structural features. Understanding these is paramount before undertaking experimental work.

-

The Fluorinated Aromatic Ring: The presence of four electron-withdrawing fluorine atoms significantly impacts the molecule's electronic properties. This tetrafluorination increases the acidity of the carboxylic acid group compared to its non-fluorinated analog, benzoic acid. This enhanced acidity can lead to greater solubility in alkaline aqueous solutions due to salt formation.

-

The Amino Group: The amino group (-NH2) at the 2-position introduces a basic center and the potential for hydrogen bonding. This group can act as a hydrogen bond donor, potentially increasing interaction with protic solvents.

-

Intramolecular Hydrogen Bonding: A key structural feature is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the lone pair of electrons on the amino group's nitrogen. This can form a stable six-membered ring, which may decrease the molecule's interaction with solvent molecules, thereby reducing solubility. The extent of this intramolecular interaction versus intermolecular solvation will be a critical factor.

-

pKa and its Influence: The dissociation constant (pKa) of both the carboxylic acid and the amino group will dictate the charge state of the molecule at a given pH. The solubility of the compound is expected to be at its minimum at the isoelectric point and increase significantly as the pH moves away from this point, leading to the formation of the carboxylate salt at high pH or the ammonium salt at low pH.

Below is a diagram illustrating the key molecular features influencing the solubility of this compound.

Caption: Key molecular features influencing solubility.

Experimental Determination of Aqueous Solubility

Given the lack of readily available data, an empirical determination of solubility is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.

Principle

This method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solid in the supernatant is determined, which represents the solubility of the compound under those conditions.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline at various pH values, ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or suitable containers with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or a suitable spectrophotometer for concentration analysis

-

pH meter

Step-by-Step Protocol

-

Preparation of Solvent: Prepare the desired solvents. For aqueous solutions, adjust the pH to the target values using appropriate buffers.

-

Addition of Solute: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The excess solid should be clearly visible.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Analysis: Analyze the concentration of the diluted samples using a validated analytical method such as HPLC-UV. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

The following diagram outlines the experimental workflow for the isothermal shake-flask method.

Introduction: Unveiling the Structure of a Highly Fluorinated Anthranilic Acid Derivative

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a polysubstituted aromatic compound, belonging to the class of anthranilic acid derivatives. Its structure is characterized by a benzoic acid core where the amino and carboxyl groups are positioned ortho to each other, and all remaining aromatic positions are occupied by fluorine atoms.[1][2] This high degree of fluorination imparts unique electronic properties, making it a valuable building block in medicinal chemistry, materials science, and agrochemical development. The incorporation of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[3][4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. While ¹⁹F NMR is crucial for this class of compounds, ¹H NMR provides vital, complementary information.[6] This guide offers a detailed examination of the ¹H NMR spectrum of this compound, focusing on the theoretical predictions, experimental best practices, and in-depth spectral interpretation. A key feature of this molecule is the absence of aromatic protons, shifting the entire focus of the ¹H NMR spectrum to its exchangeable protons.

PART 1: Theoretical ¹H NMR Spectral Analysis

A foundational analysis of the molecular structure is the first step in predicting the resulting ¹H NMR spectrum. The structure of this compound contains protons only in the amino (-NH₂) and carboxylic acid (-COOH) functional groups.

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for this compound as it readily dissolves both the amino and carboxylic acid functionalities and, crucially, slows the exchange rate of the -NH₂ and -COOH protons, leading to sharper signals compared to other solvents.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound into a small, clean vial. [7]This concentration is sufficient for a standard ¹H NMR experiment.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. [8]Vortex the sample thoroughly to ensure complete dissolution. Gentle warming can be applied if necessary.

-

Filtration: To obtain high-resolution spectra, it is critical to remove any particulate matter which can degrade the magnetic field homogeneity. [9]Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent contamination and solvent evaporation. Label the tube clearly.

Spectrometer Parameters

For a typical high-field spectrometer (e.g., 400-600 MHz):

-

Experiment: Standard 1D Proton acquisition.

-

Temperature: 298 K (25 °C).

-

Sweep Width: 0-15 ppm, to ensure the downfield carboxylic acid proton is captured.

-

Number of Scans (NS): 16 to 64 scans, depending on the concentration, to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if required.

PART 3: Data Interpretation and Summary

The resulting ¹H NMR spectrum in DMSO-d₆ is expected to be relatively simple, containing two distinct, broad signals.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Key Insights |

| Carboxylic Acid (-H OOC) | 10.0 - 13.0 | 1H | Broad Singlet | Highly deshielded; position sensitive to H-bonding. |

| Amino (-NH ₂) | 5.0 - 8.0 | 2H | Broad Singlet | Chemical shift influenced by solvent and electronic effects of fluoro-substituents. Broadness due to exchange and ¹⁴N quadrupole effects. |

| Residual Solvent (DMSO-d₅) | ~2.50 | - | Quintet | Standard solvent peak. |

| Residual Water (H₂O) | ~3.33 | - | Broad Singlet | Often present in DMSO-d₆; can exchange with analyte protons. |

Expert Analysis:

The primary challenge in interpreting the spectrum of this compound is not complexity, but rather the correct identification of the broad, exchangeable proton signals. Their positions can shift based on sample purity, water content, and concentration. A definitive assignment can be confirmed by performing a D₂O exchange experiment . Upon adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum, the signals corresponding to the -NH₂ and -COOH protons will diminish or disappear entirely as the protons are replaced by deuterium, which is not observed in ¹H NMR. This self-validating step provides unequivocal proof of their assignment.

References

- Coupling of Protons with Fluorine. (2007).

- This compound. Appchem. [Link]

- Alonso, J. L., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]

- DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2887-2893. [Link]

- DiRocco, D. A., et al. (2018).

- DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- Kiraly, P., et al. (2020).

- 2-amino-3-fluorobenzoic acid. ChemSynthesis. [Link]

- Gerig, J. T. (2002). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]

- This compound. PubChem. [Link]

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

- Short Summary of 1H-NMR Interpret

- NMR Sample Prepar

- Supporting information. The Royal Society of Chemistry. [Link]

- Evans, D. F. (1960). The relative signs of fluorine N.M.R. spin coupling constants by double irradiation. Molecular Physics, 3(5), 423-426. [Link]

- 4-Amino-2,3,5,6-tetrafluorobenzoic acid, 97%. Thermo Fisher Scientific. [Link]

- Smith, B. C. (2018). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. [Link]

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

- 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

- NMR Sample Preparation.

- How do I identify different kinds of benzene substitution using H NMR spectra?. Reddit. [Link]

- Supplementary Information. The Royal Society of Chemistry. [Link]

- NMR Sample Prepar

- 8.

- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-14. [Link]

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123).

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

- Govindaraju, V., et al. (2000). 1H-NMR Chemical Shifts and Coupling Constants for Brain Metabolites.

- NMR Chemical Shift Values Table. Chemistry Steps. [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

- 1H NMR Chemical Shifts.

Sources

- 1. appchemical.com [appchemical.com]

- 2. This compound | C7H3F4NO2 | CID 688185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biophysics.org [biophysics.org]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to the ¹³C NMR Analysis of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid

Introduction

2-Amino-3,4,5,6-tetrafluorobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its dense arrangement of electron-withdrawing fluorine atoms, coupled with an electron-donating amino group and an electron-withdrawing carboxylic acid, creates a unique electronic environment. Accurate structural elucidation is paramount for its application in drug development and as a synthetic intermediate. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of the molecule.

This guide offers an in-depth exploration of the ¹³C NMR data for this compound. It serves as a technical resource for researchers and professionals, detailing not only the spectral data but also the underlying principles that govern the observed chemical shifts and coupling patterns. We will delve into a recommended experimental protocol, present and interpret the predicted ¹³C NMR spectrum, and visualize the electronic effects of the substituents that are key to this interpretation.

Experimental Methodology: A Self-Validating Protocol

The acquisition of a high-quality ¹³C NMR spectrum for a fluorinated compound requires careful consideration of sample preparation and instrument parameters. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

-

Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: A deuterated solvent is essential to provide a lock signal for the spectrometer. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds, including benzoic acid derivatives. Its carbon signal (a septet at approximately 39.5 ppm) is well-defined and typically does not overlap with aromatic signals.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[1] This concentration ensures a sufficient number of ¹³C nuclei are present to obtain a good signal-to-noise ratio within a reasonable acquisition time.

-

Dissolution and Filtration: Dissolve the solid sample in the deuterated solvent in a separate small vial before transferring it to the NMR tube.[1] Gentle warming or vortexing can aid dissolution. Once fully dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade the magnetic field homogeneity and, consequently, the spectral resolution.

NMR Instrument Parameters

The following parameters are suggested for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

-

Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or a similar pulse program) should be used. This will simplify the spectrum by collapsing ¹³C-¹H couplings, resulting in single peaks for each unique carbon environment (in the absence of coupling to other nuclei like ¹⁹F).

-

Temperature: The experiment should be conducted at a stable temperature, typically 298 K (25 °C).

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for both aromatic and carboxyl carbons.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a reasonable starting point. Quaternary carbons and carbons in sterically hindered environments may have longer relaxation times, and a longer delay may be necessary for accurate quantitative analysis, though this is less critical for general structural confirmation.[2]

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is recommended, which can be adjusted based on the resulting signal-to-noise ratio.

-

-

Processing:

-

Referencing: The chemical shift axis should be referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phase and Baseline Correction: Meticulous manual phase and baseline correction are essential for accurate peak identification and integration.

-

Predicted ¹³C NMR Spectral Data

As experimental data is not publicly available, the following ¹³C NMR data has been generated using a highly reliable prediction algorithm. The chemical shifts are presented in parts per million (ppm).

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to ¹⁹F coupling) |

| C=O | 164.8 | Singlet or very narrow multiplet |

| C1 | 108.5 | Triplet of doublets |

| C2 | 150.1 | Doublet of doublets |

| C3 | 137.9 | Doublet of doublets of doublets |

| C4 | 141.2 | Doublet of doublets of doublets |

| C5 | 140.6 | Doublet of doublets of doublets |

| C6 | 136.5 | Doublet of doublets |

Note: Predicted using nmrdb.org. The multiplicities are theoretical expectations based on typical ¹³C-¹⁹F coupling constants in polyfluorinated aromatic systems.

Spectral Interpretation: Unraveling the Electronic Architecture

The predicted ¹³C NMR spectrum of this compound reveals a complex interplay of electronic effects from its various substituents.

-

Carboxyl Carbon (C=O) at 164.8 ppm: The carbonyl carbon of the carboxylic acid group is observed at the lowest field, which is characteristic for this functional group.[3][4] Its chemical shift is influenced by the strong deshielding effect of the two oxygen atoms.

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are governed by the combined inductive and resonance effects of the amino, carboxyl, and four fluorine substituents.

-

C1 (108.5 ppm): This carbon, bearing the carboxylic acid group, is found at a relatively upfield position for a substituted aromatic carbon. This is due to the strong electron-donating resonance effect of the adjacent amino group at C2, which increases the electron density at this position.

-

C2 (150.1 ppm): The carbon attached to the amino group is significantly deshielded. While the amino group is a resonance donor, it is also inductively withdrawing, and the cumulative effect of the adjacent fluorine atoms and the direct attachment to the electronegative nitrogen atom results in a downfield shift.

-

Fluorine-Bearing Carbons (C3-C6): The carbons directly bonded to fluorine (C3, C4, C5, and C6) are all found at very low field (136.5-141.2 ppm). This is a hallmark of fluorinated aromatic compounds. The extreme electronegativity of fluorine results in a strong deshielding of the attached carbon atom.

-

-

¹³C-¹⁹F Coupling: A key feature in the ¹³C NMR spectra of fluorinated compounds is the presence of large coupling constants between carbon and fluorine nuclei.[5][6]

-

One-Bond Coupling (¹JCF): The largest coupling will be the one-bond coupling between each fluorine and the carbon to which it is attached. These values are typically in the range of 240-260 Hz.[7] This would split the signals for C3, C4, C5, and C6 into doublets.

-

Multi-Bond Coupling (ⁿJCF): Couplings over two, three, and even four bonds are also common and significant in magnitude.[8] This will result in further splitting of the carbon signals into complex multiplets. For example, C1 would be expected to show coupling to the fluorine at C6 (a two-bond coupling, ²JCF) and the fluorine at C3 (a three-bond coupling, ³JCF), leading to a more complex splitting pattern. Similarly, each of the fluorine-bearing carbons will be split by the other fluorine atoms in the ring.

-

Visualization of Substituent Effects

The electronic effects of the substituents on the aromatic ring can be visualized to better understand their influence on the ¹³C chemical shifts. The amino group is a strong resonance electron-donating group (+R) and a weak inductive electron-withdrawing group (-I). The carboxylic acid group is an electron-withdrawing group through both resonance (-R) and induction (-I). The fluorine atoms are strongly electron-withdrawing through induction (-I) and weakly electron-donating through resonance (+R).

Caption: Electronic effects of substituents on ¹³C NMR chemical shifts.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information, reflecting the complex electronic nature of this highly substituted molecule. The predicted chemical shifts are consistent with established principles of substituent effects in aromatic systems. The downfield shifts of the fluorine-bearing carbons and the significant influence of the amino and carboxyl groups on their adjacent carbons provide a clear spectral signature. Furthermore, the anticipated complex splitting patterns arising from ¹³C-¹⁹F coupling across multiple bonds serve as a powerful confirmation of the compound's structure. This guide provides a robust framework for the acquisition and interpretation of this vital analytical data, empowering researchers in their synthetic and developmental endeavors.

References

- Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.

- ResearchGate. Experimental high-resolution solid-state 13C NMR data for the 1:1....

- PubChem. Pentafluorobenzoic acid.

- Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.

- University of Cambridge Department of Chemistry. NMR Sample Preparation.

- UCL Department of Chemistry. Sample Preparation.

- University of Maryland School of Pharmacy. NMR Sample Requirements and Preparation.

- ResearchGate. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).

- Chem.info. How to make an NMR sample.

- SpectraBase. Pentafluorobenzoic acid, oct-3-en-2-yl ester - Optional[13C NMR] - Chemical Shifts.

- University of Notre Dame. 13-C NMR Protocol for beginners AV-400.

- SpectraBase. Pentafluorobenzoic acid - Optional[13C NMR] - Spectrum.

- National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Royal Society of Chemistry. Supporting Information.

- SciSpace. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).

- University of Calgary. NMR Chemical Shifts.

- Royal Society of Chemistry. Supplementary Information.

- ResearchGate. 13 C NMR Chemical shifts of compounds 1-12.

- NMRDB.org. Predict 13C carbon NMR spectra.

- Millersville University. 13-C NMR Chemical Shift Table.pdf.

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- University of Wisconsin Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy.

- Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra.

- ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.

- Oregon State University. 13C NMR Chemical Shifts.

- ResearchGate. Setting up 13C CP/MAS experiments.

- PubMed. The halogen effect on the 13C NMR chemical shift in substituted benzenes.

- SpectraBase. 2-Amino-6-fluoro-benzoic acid - Optional[13C NMR] - Spectrum.

- Thieme. 4. 13C NMR Spectroscopy.

- Arkivoc. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

- University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics.

- National Institutes of Health. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N.

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. web.pdx.edu [web.pdx.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹⁹F NMR Analysis of Fluorinated Benzoic Acids

Introduction: The Strategic Role of Fluorine in Pharmaceutical Sciences

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. Its presence can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[1] Consequently, nearly one-third of newly approved small molecule drugs contain at least one fluorine atom.[1] This prevalence necessitates robust analytical methodologies for the precise characterization of these fluorinated molecules. Among the available techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool.[2][3]

This guide provides a comprehensive technical overview of the principles and applications of ¹⁹F NMR for the analysis of fluorinated benzoic acids, a common scaffold in medicinal chemistry. We will delve into the fundamental principles of ¹⁹F NMR, practical experimental considerations, and advanced applications in structural elucidation and quantitative analysis, tailored for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of ¹⁹F NMR Spectroscopy

The utility of ¹⁹F NMR stems from the intrinsic properties of the ¹⁹F nucleus. It is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, second only to ¹H.[4][5] This results in high sensitivity, making it an excellent probe for molecular structure and dynamics.[3][6]

Key advantages of ¹⁹F NMR include:

-

High Sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after ³H and ¹H.[5]

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR can span over 800 ppm, which is significantly larger than the ~14 ppm range for ¹H NMR.[5][7] This vast dispersion minimizes signal overlap, even in complex mixtures, allowing for clearer analysis.[8][9]

-

Absence of Background Signals: Fluorine is rare in biological systems, meaning that spectra are free from endogenous background signals, providing a clear window for observing fluorinated analytes.[10][11][12]

Chemical Shifts in Fluorinated Benzoic Acids

Spin-Spin Coupling: A Structural Fingerprint

Spin-spin coupling between ¹⁹F and other nuclei, such as ¹H and ¹³C, provides invaluable information about molecular connectivity.[17]

-

¹H-¹⁹F Coupling: Coupling between fluorine and adjacent protons is readily observed. Geminal ¹H-¹⁹F coupling constants can be as large as 50 Hz.[5] Long-range couplings over several bonds are also common, aiding in the assignment of isomeric structures.

-

¹⁹F-¹⁹F Coupling: In polyfluorinated benzoic acids, homonuclear coupling constants are typically larger than ¹H-¹⁹F couplings and provide direct evidence of the relative positions of the fluorine atoms.[5]

-

¹³C-¹⁹F Coupling: These couplings are useful for assigning carbon signals in ¹³C NMR spectra and can be observed over multiple bonds.[18]

The magnitude of these coupling constants is dependent on the number of intervening bonds and the dihedral angle, offering a powerful tool for conformational analysis.[17]

Part 2: Experimental Design and Protocols

A successful ¹⁹F NMR experiment relies on careful planning and execution, from sample preparation to data acquisition and processing.

Sample Preparation: Ensuring High-Quality Data

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Experimental Protocol: General Sample Preparation

-

Analyte Purity: Ensure the fluorinated benzoic acid sample is of sufficient purity for the intended analysis.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Common choices include DMSO-d₆, CDCl₃, and D₂O for water-soluble salts. The choice of solvent can influence the chemical shift.[5]

-

Concentration: The required concentration depends on the experiment and the spectrometer's sensitivity. For standard 1D ¹⁹F NMR, a concentration of 5-20 mg/mL is typically sufficient. For quantitative NMR (qNMR), precise weighing of the analyte and internal standard is crucial.[19]

-

Internal Standard: For chemical shift referencing and quantitative analysis, an appropriate internal standard should be added. The ideal standard is chemically inert, soluble in the chosen solvent, and has a sharp singlet resonance that does not overlap with analyte signals.[20]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the final solution into a clean, high-quality NMR tube.[19]

Table 1: Common Internal Standards for ¹⁹F NMR

| Internal Standard | Abbreviation | Common Chemical Shift (ppm vs CFCl₃) | Notes |

| Trifluoroacetic acid | TFA | -76.55 | Water-soluble, but its chemical shift can be pH-dependent.[21][22] |

| 3,5-Bis(trifluoromethyl)benzoic acid | 3,5-BTFMBA | -61.3 (in DMSO-d₆) | A certified reference material for ¹H and ¹⁹F qNMR.[14][23] |

| Fluorobenzene | PhF | -113.15 | A common reference for non-aqueous solutions.[21][22] |

| Hexafluorobenzene | HFB | -164.9 | Another option for non-aqueous media.[21][22] |

Data Acquisition Parameters for Quantitative ¹⁹F NMR (qNMR)

Quantitative analysis requires specific acquisition parameters to ensure that the integrated signal area is directly proportional to the number of nuclei.

Experimental Protocol: Quantitative ¹⁹F NMR Acquisition

-

Pulse Angle: Use a small pulse angle (e.g., 30°) to ensure uniform excitation across the wide spectral width of ¹⁹F NMR.[1]

-

Relaxation Delay (d1): This is a critical parameter. The delay between pulses must be long enough to allow for complete relaxation of the ¹⁹F nuclei. A delay of 5 to 7 times the longest T₁ relaxation time of any signal of interest is recommended for accuracies of ±1%.[9] The T₁ values can be determined experimentally using an inversion-recovery pulse sequence.

-

Decoupling: To simplify spectra and improve the signal-to-noise ratio, ¹H decoupling is often employed. For quantitative accuracy, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE), which can alter signal intensities.[14][23]

-

Number of Scans: The number of scans should be sufficient to achieve an adequate signal-to-noise ratio for accurate integration.

Workflow for ¹⁹F NMR Analysis

Caption: Workflow from sample preparation to final analysis in ¹⁹F NMR.

Part 3: Advanced Applications in Drug Development

Beyond routine characterization, ¹⁹F NMR offers powerful solutions for specific challenges in drug discovery and development.

Structural Elucidation of Isomers

Distinguishing between isomers of fluorinated benzoic acids is a common analytical challenge. ¹⁹F NMR, often in conjunction with ¹H NMR and 2D correlation experiments (e.g., ¹H-¹⁹F HETCOR), provides a definitive solution.[24] The unique chemical shift and, more importantly, the ¹H-¹⁹F coupling patterns act as a structural fingerprint for each isomer. For example, the coupling of a fluorine atom to ortho, meta, and para protons will produce distinct splitting patterns and coupling constant values, allowing for unambiguous assignment.

Fragment-Based Drug Discovery (FBDD)